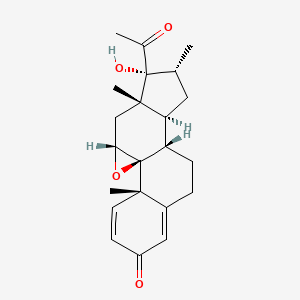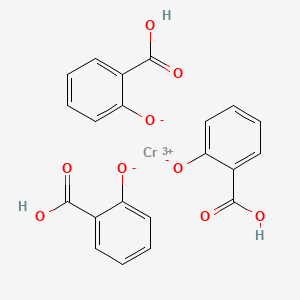
Benzoic acid, 2-hydroxy-, chromium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(Salicylato-O1,O2)chromium: is a coordination compound where chromium is complexed with three salicylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Salicylato-O1,O2)chromium typically involves the reaction of chromium salts with salicylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for tris-(Salicylato-O1,O2)chromium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris-(Salicylato-O1,O2)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium complexes.
Reduction: It can also be reduced, resulting in lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the salicylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) complexes, while reduction can produce chromium(II) species .
Scientific Research Applications
Chemistry: Tris-(Salicylato-O1,O2)chromium is used as a catalyst in various organic reactions, including oxidation and polymerization processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for understanding metal-ligand interactions in biological systems .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases .
Industry: In the industrial sector, tris-(Salicylato-O1,O2)chromium is used in the production of specialty chemicals and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of tris-(Salicylato-O1,O2)chromium involves its interaction with molecular targets through coordination bonds. The salicylate ligands facilitate the binding of the compound to specific sites on enzymes or other proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Tris-(Acetylacetonato)chromium: Another chromium complex with acetylacetonate ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands.
Uniqueness: Tris-(Salicylato-O1,O2)chromium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. The salicylate ligands provide additional functionality compared to other chromium complexes, making it particularly useful in applications requiring specific interactions with biological molecules .
Properties
CAS No. |
55917-86-7 |
|---|---|
Molecular Formula |
C21H15CrO9 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-carboxyphenolate;chromium(3+) |
InChI |
InChI=1S/3C7H6O3.Cr/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI Key |
XGRZWVWRMKAQNU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


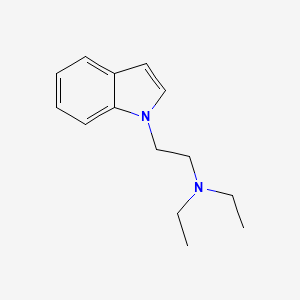

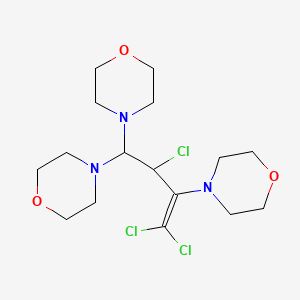
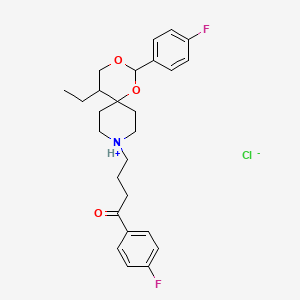
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
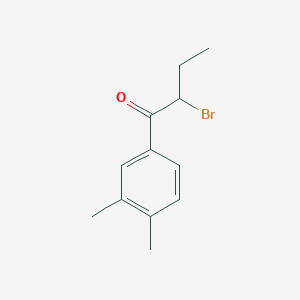
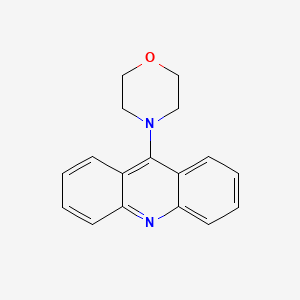
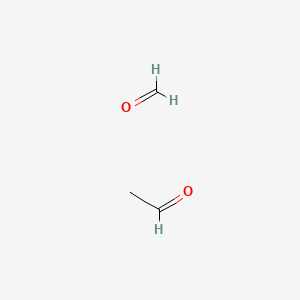


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

